molecular formula C10H7FN4 B1375146 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile CAS No. 1343363-47-2

2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile

Cat. No. B1375146
CAS RN: 1343363-47-2
M. Wt: 202.19 g/mol
InChI Key: VFQMABBUQGBMGG-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, also known as 5-Fluoro-3-aminopyrazole or FAP, is a synthetic compound that has been used in a variety of scientific research applications. FAP is a pyrazole derivative and has been found to have a variety of biochemical and physiological effects that make it an attractive compound for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Schiff Bases Synthesis : Utilizing derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes, novel Schiff bases have been synthesized. These compounds, related in structure to 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, displayed significant antimicrobial activity (Puthran et al., 2019).

  • Facilitating Chemical Fixation of CO2 : A study involving the reaction of various 2-aminobenzonitriles with CO2, catalyzed by TBA(2)[WO(4)], highlights the potential utility of similar compounds in chemical CO2 fixation processes (Kimura et al., 2012).

Application in Synthesizing Bioactive Molecules

  • Antimicrobial Activity : Pyrazole derivatives, akin to this compound, have been developed for potential antimicrobial applications. For example, pyrazolo[3,4-b]pyridines have been synthesized and tested for their antibacterial and antifungal properties (El-Borai et al., 2012).

  • Anticancer Agents : The synthesis of various heterocyclic compounds based on pyrazole scaffolds, similar to the subject compound, has been investigated for their potential as anticancer agents (Metwally et al., 2016).

Novel Methodologies in Organic Synthesis

  • Fluorous Synthetic Route : A study demonstrates a fluorous synthetic route to produce compounds like this compound. This method involves linking 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile to a fluorous oxime tag, which can be used to expand compound libraries (Ang et al., 2013).

  • Synthesis of Fluorinated Pyrazoles : An innovative approach for synthesizing fluorinated pyrazoles, which are relevant to medicinal chemistry and share similarities with this compound, has been described (Surmont et al., 2010).

properties

IUPAC Name

2-(3-aminopyrazol-1-yl)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-8-1-2-9(7(5-8)6-12)15-4-3-10(13)14-15/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQMABBUQGBMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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